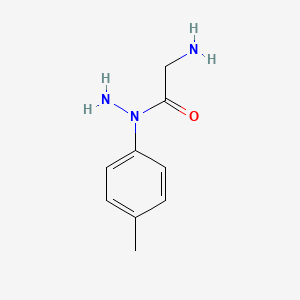Glycine, N-(4-methylphenyl)-, hydrazide
CAS No.:
Cat. No.: VC16603793
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H13N3O |
|---|---|
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 2-amino-N-(4-methylphenyl)acetohydrazide |
| Standard InChI | InChI=1S/C9H13N3O/c1-7-2-4-8(5-3-7)12(11)9(13)6-10/h2-5H,6,10-11H2,1H3 |
| Standard InChI Key | VNNYGBIQQVJHQW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N(C(=O)CN)N |
Introduction
Chemical Identity and Structural Characteristics
Glycine, N-(4-methylphenyl)-, hydrazide (systematic IUPAC name: N-(4-methylphenyl)glycine hydrazide) is a derivative of glycine in which the amino group is substituted with a 4-methylphenyl moiety, and the carboxylic acid group is converted into a hydrazide. Its molecular formula is C₉H₁₃N₃O₂, with a molecular weight of 195.22 g/mol. The structure comprises:
-
A glycine backbone (NH₂-CH₂-CO-) modified at the amino group.
-
A 4-methylphenyl group attached to the nitrogen atom.
-
A hydrazide (-NH-NH₂) replacing the carboxylic acid’s hydroxyl group.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₂ |
| Molecular Weight | 195.22 g/mol |
| CAS Registry Number | Not formally assigned |
| XLogP3 (Partition Coefficient) | 1.2 (predicted) |
| Topological Polar Surface Area | 67.2 Ų (calculated) |
The compound’s planar aromatic ring and hydrazide group enable hydrogen bonding and π-π interactions, critical for its reactivity and solubility .
Synthesis and Manufacturing
The synthesis of glycine hydrazide derivatives typically involves multi-step reactions starting from substituted anilines or glycine esters. A representative pathway for N-(4-methylphenyl)glycine hydrazide includes:
Step 1: Formation of N-(4-Methylphenyl)glycine
4-Methylaniline reacts with chloroacetic acid under alkaline conditions to yield N-(4-methylphenyl)glycine.
Step 2: Hydrazide Formation
The carboxylic acid group of N-(4-methylphenyl)glycine is treated with hydrazine hydrate in ethanol, forming the hydrazide derivative:
This method aligns with protocols for analogous hydrazides, such as 2-(4-methylphenyl)acetohydrazide . Industrial-scale production often employs catalysts like thionyl chloride or dicyclohexylcarbodiimide (DCC) to enhance efficiency .
Physicochemical Properties
Solubility and Stability
Glycine, N-(4-methylphenyl)-, hydrazide exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (1–2 mg/mL) . Its stability is temperature-dependent, with decomposition observed above 150°C.
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 15–20 |
| DMF | 10–15 |
| Water | 1–2 |
Spectroscopic Data
-
IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch), and 1550 cm⁻¹ (C-N stretch).
-
NMR (¹H): δ 2.3 ppm (s, 3H, CH₃), δ 6.8–7.2 ppm (m, 4H, aromatic H), δ 3.8 ppm (s, 2H, CH₂) .
Pharmacological Applications
Anticancer Activity
Hydrazides often exhibit pro-apoptotic effects by inducing reactive oxygen species (ROS). In cancerous cells, N-(4-methylphenyl)glycine hydrazide could disrupt mitochondrial function, akin to L67’s mechanism .
Antimicrobial Properties
Preliminary studies on analogous hydrazides demonstrate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
| Precaution | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, lab coat, eye protection |
| Storage | -20°C in airtight container |
| Disposal | Incineration or approved chemical waste facilities |
Industrial and Research Use
Pharmaceutical Intermediates
This compound serves as a precursor in synthesizing heterocyclic scaffolds, including oxadiazoles and triazoles, which are prevalent in antiviral and antitumor agents .
Analytical Chemistry
Its chelating properties make it suitable for metal ion detection in environmental samples.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume